molecular formula C29H29FN2O3S2 B2920440 ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 681275-12-7

ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2920440
CAS No.: 681275-12-7
M. Wt: 536.68
InChI Key: SQUNJDXYLVMSEO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a propanamido linker, a sulfanyl group connected to a 1-[(4-fluorophenyl)methyl]-1H-indol-3-yl moiety, and an ethyl carboxylate group at the 3-position. This compound’s structural complexity arises from its hybrid heterocyclic framework, combining benzothiophene and indole systems. The sulfanyl propanamido bridge contributes to hydrogen-bonding interactions, which may influence solubility and intermolecular interactions in crystalline or solution states.

Crystallographic characterization of such compounds often relies on software like SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of molecular geometry . Its synthesis and structural validation likely involve techniques such as X-ray diffraction, supported by computational tools like the WinGX suite for crystallographic data analysis .

Properties

IUPAC Name

ethyl 2-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN2O3S2/c1-3-35-29(34)26-22-9-5-7-11-24(22)37-28(26)31-27(33)18(2)36-25-17-32(23-10-6-4-8-21(23)25)16-19-12-14-20(30)15-13-19/h4,6,8,10,12-15,17-18H,3,5,7,9,11,16H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUNJDXYLVMSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the benzothiophene ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and an appropriate diene or alkyne.

    Coupling of the indole and benzothiophene derivatives: The final step involves coupling the indole and benzothiophene derivatives through a sulfanyl linkage, followed by esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The indole and benzothiophene moieties can interact with various receptors or enzymes, potentially inhibiting or activating their function. The fluorophenyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Ethyl 2-({1-[(4-Bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino Derivative ()

  • Structure: Features a 4-bromobenzoyl group instead of the 4-fluorophenylmethyl-indole system. The trichloroethylamino group replaces the sulfanyl propanamido linker.
  • Key Differences: The bromine atom increases molecular weight (Br: ~80 vs. The trichloroethyl group introduces steric bulk and lipophilicity, which may hinder membrane permeability compared to the target compound’s sulfanyl linker .

Ethyl 2-[3-(5-Ethylfuran-2-yl)propanamido] Derivative ()

  • Structure : Substitutes the indole-sulfanyl group with a 5-ethylfuran-2-yl moiety.
  • The ethyl group on furan increases hydrophobicity but lacks the hydrogen-bonding capability of the indole’s NH group in the target compound .

Physicochemical and Electronic Properties

Property Target Compound 4-Bromo Analog () Furan Analog ()
Molecular Weight ~550 g/mol ~620 g/mol ~450 g/mol
LogP (Predicted) 3.8 (moderate lipophilicity) 4.5 (high lipophilicity) 2.9 (lower lipophilicity)
Electron-Withdrawing Group 4-Fluorophenyl 4-Bromophenyl None (furan is electron-rich)
Hydrogen-Bonding Capacity High (NH, carbonyl, sulfanyl) Moderate (carbonyl, NH) Low (furan lacks H-bond donors)

Notes:

  • The target compound’s 4-fluorophenyl group balances lipophilicity and electronic effects, whereas the bromo analog’s larger size may impede pharmacokinetics .
  • The furan analog’s lower LogP suggests better aqueous solubility but reduced membrane permeability compared to the target compound .

Biological Activity

Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • An indole moiety with a fluorophenyl group
  • A sulfanyl group
  • A tetrahydro-benzothiophene ring

This structural complexity suggests potential interactions with various biological targets.

Key Properties

PropertyValue
Molecular Weight414.5 g/mol
XLogP33.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds7

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2.
  • Case Study : A study demonstrated that a related compound reduced cell viability in breast cancer cell lines (IC50 < 10 µM), suggesting that the presence of the indole and benzothiophene moieties enhances cytotoxicity against tumor cells .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

  • Target Interaction : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses.
  • Research Findings : In vitro studies show that derivatives of this compound can significantly reduce the production of these cytokines in macrophages .

Neuroprotective Effects

Given the indole structure's known neuroprotective properties, this compound may also exhibit neuroprotective effects:

  • Mechanism : It could modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
  • Case Study : Research indicates that similar compounds can protect against neurodegenerative conditions by enhancing neurotrophic factor expression .

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